molecular formula C17H18N2OS B2977206 (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine CAS No. 931292-65-8

(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine

Cat. No.: B2977206
CAS No.: 931292-65-8
M. Wt: 298.4
InChI Key: DTJQWIAZGQNJIV-UHFFFAOYSA-N
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Description

(4-{[2-(2,3-Dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine (CAS: 931292-65-8, Catalog Number: 038889) is a sulfur-containing indole derivative with the molecular formula C₁₇H₁₈N₂OS and a molecular weight of 298.41 g/mol . Its structure features a dihydroindole moiety linked via a thioether group to a substituted phenylamine (Figure 1).

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12(21-15-8-6-14(18)7-9-15)17(20)19-11-10-13-4-2-3-5-16(13)19/h2-9,12H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJQWIAZGQNJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with 2,3-dihydro-1H-indole, methyl 2-oxoethylthio, and 4-nitrophenylamine.

  • Step 1 - Formation of 1H-indol-1-yl-methyl 2-oxoethylthio intermediate: : A condensation reaction between 2,3-dihydro-1H-indole and methyl 2-oxoethylthio under basic conditions.

  • Step 2 - Nucleophilic Substitution: : The intermediate undergoes nucleophilic substitution with 4-nitrophenylamine, yielding the final compound.

  • Purification: : The product is purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial-scale production requires optimization of the reaction conditions for increased yield and purity:

  • Catalysts: : Utilizing specific catalysts to enhance reaction rates.

  • Solvent Systems: : Employing eco-friendly solvents to minimize environmental impact.

  • Reactor Design: : Continuous flow reactors for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes
  • Oxidation: : The compound can undergo oxidation, particularly at the indole ring, using reagents like potassium permanganate or osmium tetroxide.

  • Reduction: : Reduction reactions, such as hydrogenation, can be performed on the nitro group if present.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions
  • Oxidizing Agents: : Potassium permanganate, osmium tetroxide.

  • Reducing Agents: : Hydrogen gas with palladium on carbon.

  • Substituents: : Halogens, alkyl groups, and nitro groups in presence of Lewis acids.

Major Products Formed
  • Oxidation Products: : Indole-2,3-dione derivatives.

  • Reduction Products: : Aminophenyl derivatives.

  • Substitution Products: : Halogenated or alkylated phenylamine derivatives.

Scientific Research Applications

Chemistry
  • Synthesis of Novel Compounds: : Used as an intermediate for the synthesis of more complex molecules.

  • Catalysis: : Acts as a catalyst or ligand in various organic reactions.

Biology
  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.

  • Cellular Probes: : Utilized in fluorescent probes for cellular imaging.

Medicine
  • Drug Development: : Explored for its potential therapeutic properties in treating diseases.

Industry
  • Material Science: : Incorporated into polymers and materials for enhanced properties.

  • Chemical Sensors: : Used in the development of sensors for detecting specific analytes.

Mechanism of Action

Molecular Targets and Pathways
  • Binding to Enzymes: : The compound may act by binding to active sites on enzymes, altering their activity.

  • Cellular Pathways: : Influences specific cellular pathways, potentially impacting processes like cell proliferation or apoptosis.

Comparison with Similar Compounds

Key Structural Features :

  • 2,3-Dihydroindole core : A partially saturated indole ring, which may enhance metabolic stability compared to fully aromatic indoles.
  • Methyl-oxoethyl side chain : A ketone group adjacent to the sulfur atom, offering sites for derivatization.

Structural Analogs and Substitution Patterns

Several structurally related compounds have been synthesized or cataloged, enabling comparative analysis:

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine
  • Molecular Formula : C₁₇H₁₈N₂OS (identical to the target compound).
  • Key Difference : Replaces the dihydroindole with a fully aromatic indole and introduces a methoxy group on the phenyl ring.
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
  • Molecular Formula : C₁₂H₁₀N₃S.
  • Key Difference : Substitutes the thioether-phenylamine moiety with a thiazole ring.
  • Implications : Thiazole rings are common in antimicrobial agents (e.g., sulfathiazole), suggesting possible antimicrobial activity for this analog .
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine
  • Molecular Formula : C₁₂H₁₅FN₂.
  • Key Difference : Fluorine substitution on the indole ring and a dimethylamine side chain.
  • Implications : Fluorine enhances metabolic stability and bioavailability, a feature absent in the target compound .

Physicochemical Properties

Property Target Compound (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine 4-(2-Methylindol-3-yl)-thiazol-2-ylamine
Molecular Weight (g/mol) 298.41 298.41 214.29
Solubility Likely low (thioether) Moderate (methoxy enhances polarity) Moderate (thiazole)
LogP (Predicted) ~3.5 (lipophilic) ~3.0 ~2.8

Key Observations :

  • The target compound’s thioether group increases lipophilicity compared to oxygen-linked analogs.
  • Methoxy-substituted analogs exhibit improved aqueous solubility due to polar -OCH₃ groups .

Pharmacological Potential (Inferred from Analogs)

  • Antimicrobial Activity : Indole-thiazole hybrids (e.g., 4-(indol-3-yl)thiazole-2-amines) show efficacy against Gram-positive bacteria .
  • Anti-inflammatory Effects: Indole derivatives with electron-withdrawing groups (e.g., -NO₂, -F) inhibit COX-2 .
  • Enzyme Inhibition: Thienopyrimidine analogs (e.g., 4-imino-tetrahydrobenzothienopyrimidines) target Sirt2/HDAC6, relevant in cancer therapy .

Hypothesized Activity of Target Compound :

  • The dihydroindole core may reduce cytotoxicity compared to aromatic indoles.
  • The thioether linkage could modulate interactions with cysteine-rich enzyme active sites.

Biological Activity

The compound (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine , often referred to as compound 1 , is part of a class of biologically active molecules that have garnered attention due to their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound 1 has the following chemical formula:

PropertyDetails
Molecular FormulaC₁₇H₁₈N₂OS
CAS Number931292-65-8
Molecular Weight302.40 g/mol
Structural FeaturesIndole moiety, thioether group

The presence of the indole structure is significant as it is known for various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds with indole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar indole-based compounds can inhibit specific protein kinases involved in cancer progression. In particular, a related compound demonstrated an IC₅₀ of 1.26 μM against protein kinase B (AKT) and 1.50 μM against ABL tyrosine kinase, suggesting that compound 1 may also possess similar inhibitory effects on these targets .

Antiangiogenic Effects

Antiangiogenesis is a critical mechanism in cancer therapy, as it prevents tumor growth by inhibiting the formation of new blood vessels. Compound 1's structural similarity to other effective antiangiogenic agents raises the possibility of its efficacy in this area. Preliminary tests on related compounds have shown competitive in vitro antiangiogenic activities compared to established drugs like Pazopanib .

Antimicrobial Properties

The biological activity of compound 1 may extend to antimicrobial effects. Compounds with thiol groups have been associated with antibacterial and antifungal activities. For example, derivatives containing similar thiophenol structures exhibited significant antimicrobial properties against various bacterial strains . Further studies are needed to evaluate the specific antimicrobial potential of compound 1.

The mechanisms through which compound 1 exerts its biological effects likely involve:

  • Inhibition of Protein Kinases : Targeting key signaling pathways that regulate cell proliferation and survival.
  • Disruption of Angiogenesis : Interfering with endothelial cell functions necessary for new blood vessel formation.
  • Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which may contribute to their overall therapeutic effects.

Case Study: Indole Derivatives in Cancer Therapy

A study published in PubMed Central highlighted a series of indole derivatives that demonstrated significant anticancer activity through the inhibition of protein kinases . The findings suggest that modifications in the indole structure can enhance biological activity, indicating a promising avenue for further research into compound 1.

Comparative Analysis Table

The following table summarizes key findings from studies on related compounds:

CompoundTarget EnzymeIC₅₀ (μM)Activity Type
Compound AAKT1.26Anticancer
Compound BABL Tyrosine Kinase1.50Anticancer
Compound CEndothelial CellsN/AAntiangiogenic
Compound DVarious BacteriaMIC = 32–42 μg/mLAntimicrobial

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